Product packaging for 7-Chloro-5-nitrobenzo[d]oxazole(Cat. No.:)

7-Chloro-5-nitrobenzo[d]oxazole

Cat. No.: B11810163
M. Wt: 198.56 g/mol
InChI Key: HWBXAXYHJHRZNP-UHFFFAOYSA-N
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Description

7-Chloro-5-nitrobenzo[d]oxazole (CAS 133225-36-2) is a nitro-substituted benzoxazole derivative with the molecular formula C7H3ClN2O3 and a molecular weight of 198.56 g/mol . This compound is a solid and part of a class of chemicals known for their significant utility in scientific research, primarily as a key synthetic intermediate or a specialized derivatization reagent in analytical chemistry . Compounds with the benzoxazole core structure, particularly those with nitro and chloro substituents like the related 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), are extensively employed in high-performance liquid chromatography (HPLC) . They act as fluorogenic labeling reagents for the sensitive detection and quantification of amines, amino acids, and other pharmaceutically relevant molecules . The mechanism of action for such reagents involves their reaction with primary and secondary amines to form highly fluorescent derivatives, which allows for their precise measurement at very low concentrations in complex matrices like serum or plasma . This makes this compound and its analogs invaluable tools in method development for pharmaceutical analysis, bioanalytical chemistry, and the quality control of compounds in research settings . The product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN2O3 B11810163 7-Chloro-5-nitrobenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

7-chloro-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C7H3ClN2O3/c8-5-1-4(10(11)12)2-6-7(5)13-3-9-6/h1-3H

InChI Key

HWBXAXYHJHRZNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Cl)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 7 Chloro 5 Nitrobenzo D Oxazole

Nucleophilic Substitution Reactions Involving Chlorine Atom Displacement

The chlorine atom at the 7-position of 7-Chloro-5-nitrobenzo[d]oxazole is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the 5-position activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of the chloride ion. This reactivity allows for the introduction of a wide range of functional groups at this position.

Common nucleophiles employed in these reactions include amines and thiols, leading to the formation of various substituted benzoxazole (B165842) derivatives. For instance, reactions with primary and secondary amines can yield 7-amino-5-nitrobenzo[d]oxazole derivatives, while reactions with thiols produce 7-thioether-5-nitrobenzo[d]oxazole compounds. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF), and often a base to facilitate the reaction.

A related compound, 4-chloro-7-nitrobenzo[c] organic-chemistry.orgorganic-chemistry.orgnih.govoxadiazole (NBD-Cl), which is structurally similar, has been shown to react with tertiary amines in an unexpected manner, leading to NBD-tagged amines through the elimination of an alkyl group via a Meisenheimer complex and subsequent Hofmann elimination or nucleophilic substitution. nih.gov While not directly demonstrated for this compound, this suggests a potential for complex reactivity with certain nucleophiles.

The following table summarizes representative nucleophilic substitution reactions on chloro-nitro-aromatic systems, providing an indication of the expected reactivity for this compound.

Table 1: Examples of Nucleophilic Substitution Reactions on Activated Chloro-Aromatic Compounds

NucleophileProductReaction ConditionsYield (%)Reference
2-Pyridinethiol-1-oxide4-(2-Thioxo-1(2H)-pyridinyl)-7-nitrobenzo[c] organic-chemistry.orgorganic-chemistry.orgnih.govoxadiazoleAcetone, reflux85 lew.ro
2-Pyridinethiol4-(2-Pyridinylthio)-7-nitrobenzo[c] organic-chemistry.orgorganic-chemistry.orgnih.govoxadiazoleEthanol, NaHCO₃, reflux70 lew.ro
4-Pyridinethiol4-(4-Pyridinylthio)-7-nitrobenzo[c] organic-chemistry.orgorganic-chemistry.orgnih.govoxadiazoleEthanol, NaHCO₃, reflux75 lew.ro
N-AcetylcysteamineN-[2-({7-Nitrobenzo[c] organic-chemistry.orgorganic-chemistry.orgnih.govoxadiazol-4-yl}thio)ethyl]acetamideEthanol, NaHCO₃, reflux60 lew.ro
N-AcetylcysteineN-Acetyl-S-(7-nitrobenzo[c] organic-chemistry.orgorganic-chemistry.orgnih.govoxadiazol-4-yl)cysteineEthanol, NaHCO₃, reflux45 lew.ro

Reduction Reactions of the Nitro Group to Amine Derivatives

The nitro group at the 5-position of this compound can be readily reduced to a primary amine, yielding 7-chloro-5-aminobenzo[d]oxazole. This transformation is a critical step in the further functionalization of the molecule, as the resulting amino group can participate in a wide array of subsequent reactions.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the need for chemoselectivity. It is crucial to select conditions that will reduce the nitro group without affecting the chlorine substituent or the benzoxazole ring system. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), as well as metal-based reductions using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media. acs.orgnih.gov

The development of chemoselective reduction methods is of significant interest. For instance, iron(III) catalysts with silanes have been shown to selectively reduce nitro groups in the presence of other sensitive functionalities like esters, ketones, and aryl halides. nih.govrsc.orgnih.gov Similarly, studies on the biodegradation of chlorinated nitroaromatic compounds have shown that the initial step is often the chemoselective reduction of the nitro group. nih.gov

The resulting 7-chloro-5-aminobenzo[d]oxazole is a valuable intermediate for the synthesis of more complex molecules, including those with potential biological activity. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/CatalystTypical ConditionsNotes
H₂, Pd/CMethanol or Ethanol, room temperatureHighly efficient, potential for dehalogenation
SnCl₂·2H₂OEthanol or Ethyl acetate (B1210297), refluxCommon laboratory method
Fe, HClEthanol/Water, refluxClassical, cost-effective method
Sodium HydrosulfiteAqueous or biphasic systemsMild conditions, good for sensitive substrates
Iron(III) catalyst, SilaneRoom temperatureHigh chemoselectivity

Electrophilic Aromatic Substitution Reactivity of the Benzoxazole Core

The benzoxazole ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) itself, due to the electron-withdrawing nature of the heteroatoms. In the case of this compound, the presence of two strongly deactivating groups, the chloro and nitro substituents, further diminishes the electron density of the aromatic ring, making electrophilic substitution reactions challenging.

Both the chlorine atom and the nitro group are deactivating and meta-directing substituents in electrophilic aromatic substitution reactions. youtube.comyoutube.com However, the positions on the benzene portion of the benzoxazole ring are already substituted. Therefore, any further electrophilic attack would have to occur at the 4- or 6-positions. The combined deactivating effects of the existing substituents would likely require harsh reaction conditions, and the regioselectivity would be difficult to predict without specific experimental data.

General electrophilic aromatic substitution reactions such as nitration (using a mixture of nitric and sulfuric acid) or halogenation (using a halogen with a Lewis acid catalyst) would be expected to proceed slowly, if at all, and may lead to a mixture of products or decomposition of the starting material. nih.govescholarship.org

Cyclization and Condensation Reactions for Functionalized Products

The amine derivative, 7-chloro-5-aminobenzo[d]oxazole, obtained from the reduction of the parent nitro compound, is a key precursor for the synthesis of more complex, functionalized products through cyclization and condensation reactions. The amino group can act as a nucleophile to participate in the formation of new rings fused to the benzoxazole core.

For example, the amino group can react with dicarbonyl compounds or their equivalents to form new heterocyclic rings. The synthesis of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally similar to purines, has been achieved through the cyclization of appropriately substituted oxazole (B20620) derivatives. nih.gov This suggests that 7-chloro-5-aminobenzo[d]oxazole could potentially be used to synthesize novel fused heterocyclic systems with potential biological activities. nih.gov

Condensation reactions of the amino group with aldehydes or ketones can lead to the formation of Schiff bases (imines), which can be further modified or used as intermediates in the synthesis of other compounds. Studies on the condensation of other amino-heterocycles, such as 4-amino-3,5-dimethyl-1,2,4-triazole, with various benzaldehydes have shown the formation of stable hemiaminals and Schiff bases. researchgate.netlibretexts.org

These types of reactions significantly expand the synthetic utility of this compound by allowing for the construction of elaborate molecular architectures from a relatively simple starting material.

Tandem Functionalization Strategies Utilizing Dual Substituents

The presence of two distinct functional groups, the chloro and nitro substituents, on the this compound scaffold offers opportunities for tandem or sequential functionalization strategies. This allows for the controlled, stepwise modification of the molecule at different positions to build molecular complexity.

A typical tandem strategy would involve the initial nucleophilic substitution of the chlorine atom, followed by the reduction of the nitro group, and then further reaction of the resulting amine. This sequence allows for the introduction of three different points of diversity on the benzoxazole core.

For example, one could first react this compound with a thiol to introduce a thioether at the 7-position. The nitro group could then be reduced to an amine, which could subsequently be acylated or used in a cyclization reaction. Such a strategy provides a powerful tool for the synthesis of libraries of complex molecules for applications in drug discovery and materials science.

While specific examples of tandem functionalization starting from this compound are not extensively reported in the literature, the principles are well-established in organic synthesis. The differential reactivity of the chloro and nitro groups makes this compound an ideal substrate for such synthetic strategies.

Advanced Spectroscopic and Structural Characterization of 7 Chloro 5 Nitrobenzo D Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 7-Chloro-5-nitrobenzo[d]oxazole, both ¹H and ¹³C NMR spectroscopy are critical for confirming the substitution pattern on the benzoxazole (B165842) core.

While specific experimental data for this compound is not widely published, the expected NMR spectra can be predicted based on the analysis of structurally similar compounds. For instance, in related benzoxazole structures, the protons on the benzene (B151609) ring typically appear in the aromatic region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm. The chemical shifts are influenced by the electronic effects of the chloro and nitro substituents. The nitro group, being a strong electron-withdrawing group, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the chlorine atom has a more complex effect due to the interplay of its inductive electron-withdrawing nature and the electron-donating effect of its lone pairs through resonance.

In the case of the isomeric compound 2-Chloro-5-nitrobenzo[d]oxazole, the following ¹H NMR signals have been reported in deuterochloroform (CDCl₃) at 400 MHz: a doublet at δ 8.61 (J = 2.3 Hz), a doublet of doublets at δ 8.38 (J₁ = 2.3 Hz, J₂ = 9.0 Hz), and a doublet at δ 7.68 (J = 9.0 Hz). chemicalbook.com This provides a reference for the types of signals and coupling constants to be expected for this compound.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all carbon atoms in the molecule, including the quaternary carbons of the benzoxazole ring system. The chemical shifts of the carbon atoms are also sensitive to the electron-withdrawing effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on the analysis of similar compounds, as specific experimental data is not readily available in the searched literature.)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-2---
H-4---
H-6---
¹³C NMR Predicted Chemical Shift (ppm)
C-2-
C-3a-
C-4-
C-5-
C-6-
C-7-
C-7a-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₃ClN₂O₃, the expected monoisotopic molecular weight is approximately 198.56 g/mol . evitachem.com

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion peak with high accuracy. The mass spectrum would also exhibit a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two molecular ion peaks separated by two mass units (M⁺ and M+2).

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small, stable molecules. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The benzoxazole ring itself can undergo characteristic cleavages.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive, as specific experimental fragmentation data is not readily available in the searched literature.)

m/z Predicted Fragment Significance
198/200[C₇H₃ClN₂O₃]⁺Molecular ion (M⁺) and its isotope peak
152/154[C₇H₃ClNO]⁺Loss of NO₂
168/170[C₇H₃ClN₂O₂]⁺Loss of O
124/126[C₆H₃Cl]⁺Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitro group, the C-Cl bond, and the benzoxazole ring system.

The presence of the nitro group (NO₂) would be confirmed by strong, distinct absorption bands. Typically, aromatic nitro compounds show two strong bands: one for the asymmetric stretching vibration around 1500-1560 cm⁻¹ and another for the symmetric stretching vibration in the range of 1335-1370 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The benzoxazole ring system would exhibit several characteristic bands, including C=N stretching (around 1550-1650 cm⁻¹), C-O-C stretching (around 1200-1270 cm⁻¹ for asymmetric and 1020-1075 cm⁻¹ for symmetric), and aromatic C-H stretching and bending vibrations.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound (Note: This table is predictive, as a specific experimental spectrum with peak assignments is not readily available in the searched literature.)

Wavenumber (cm⁻¹) Intensity Assignment
~3100Weak-MediumAromatic C-H stretch
~1600MediumAromatic C=C stretch
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1250Medium-StrongAsymmetric C-O-C stretch of benzoxazole
~1050MediumSymmetric C-O-C stretch of benzoxazole
~850MediumC-H out-of-plane bending
~750Medium-StrongC-Cl stretch

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification of this compound from reaction mixtures and for the assessment of its purity. Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. mdpi.com Due to the presence of the polar nitro group, this compound is expected to be a relatively polar compound. A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be used as the eluent for TLC and column chromatography. chemicalbook.com

High-performance liquid chromatography (HPLC) is a more powerful technique for both the purification (preparative HPLC) and the quantitative analysis of the purity of the final compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol, would be a suitable approach. The compound could be detected using a UV detector, likely at a wavelength where the nitroaromatic chromophore has a strong absorbance. The retention time and the peak purity analysis from the HPLC chromatogram would provide a reliable measure of the compound's purity.

Table 4: General Chromatographic Conditions for this compound (Note: This table provides general conditions, as specific optimized methods are not detailed in the searched literature.)

Technique Stationary Phase Mobile Phase (Illustrative) Detection
Thin-Layer Chromatography (TLC)Silica (B1680970) gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 7:3 v/v)UV light (254 nm)
Column ChromatographySilica gel (230-400 mesh)Gradient of Hexane and Ethyl AcetateUV or TLC analysis of fractions
High-Performance Liquid Chromatography (HPLC)C18 reversed-phase columnAcetonitrile:Water gradientUV detector (e.g., at 254 nm or λmax)

Computational and Theoretical Investigations of 7 Chloro 5 Nitrobenzo D Oxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 7-Chloro-5-nitrobenzo[d]oxazole, these calculations can predict key parameters that govern its chemical behavior.

Detailed Research Findings: Theoretical studies on related nitro-substituted heterocyclic compounds, like 5-nitrobenzofurans, have utilized DFT to optimize molecular geometries and calculate electronic properties. researchgate.net Similar calculations for this compound would involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites. In this compound, the nitro group and the chloro atom create regions of positive electrostatic potential (electron-poor), making the aromatic ring susceptible to nucleophilic attack, while the oxygen atoms of the nitro and oxazole (B20620) groups are nucleophilic centers (electron-rich).

Interactive Data Table: Predicted Quantum Chemical Properties

PropertyPredicted Value/DescriptionSignificance
HOMO Energy Relatively LowIndicates high ionization potential due to electron-withdrawing groups.
LUMO Energy LowIndicates high electron affinity, facilitating acceptance of electrons.
HOMO-LUMO Gap Small to ModerateSuggests potential for reactivity in chemical and biological systems.
Dipole Moment SignificantArises from the asymmetric distribution of charge due to electronegative substituents.
MEP Map Negative potential on oxazole and nitro oxygens; Positive potential on the aromatic ring.Identifies sites for non-covalent interactions and chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies can predict its potential efficacy based on its physicochemical properties. nih.gov

Detailed Research Findings: The biological activity of compounds containing nitro and chloro groups has been correlated with their structural features. nih.gov In a QSAR model for a series of benzoxazole (B165842) derivatives, descriptors such as hydrophobicity (LogP), electronic parameters (Hammett constants), and steric factors would be calculated. The presence of the chloro and nitro groups significantly influences these descriptors. The nitro group, for instance, can be described using quantum chemistry-based characteristics like the "charge of the substituent active region" (cSAR). researchgate.net These descriptors are then correlated with a measured biological response (e.g., IC50 values) to build a predictive model. Such models can guide the synthesis of new derivatives with potentially improved activity.

Interactive Data Table: Key QSAR Descriptors for this compound

Descriptor TypeSpecific DescriptorInfluence of Substituents
Electronic Hammett Constant (σ)The NO₂ and Cl groups have positive σ values, indicating strong electron withdrawal.
Electronic cSAR(NO₂)Quantifies the electron-attracting power of the nitro group. researchgate.net
Hydrophobic LogPThe chloro group increases hydrophobicity, while the nitro group has a mixed effect.
Topological Molecular Connectivity IndexDescribes the size and branching of the molecule.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. samipubco.com These methods can elucidate the binding mode and stability of this compound within a specific receptor's active site. nih.govnajah.edu

Detailed Research Findings: Molecular docking studies on similar heterocyclic structures, such as benzoxazole derivatives, have been performed to identify potential inhibitors for various enzymes. ajchem-a.com For this compound, a docking simulation would involve placing the molecule into the binding pocket of a target protein. The simulation would calculate the most favorable binding pose and estimate the binding affinity (docking score). ajchem-a.com Favorable interactions could include hydrogen bonds between the nitro group and amino acid residues, as well as hydrophobic interactions involving the benzoxazole ring system.

Following docking, MD simulations can assess the stability of the ligand-protein complex over time. samipubco.comnajah.edu By simulating the movements of atoms over a period (e.g., nanoseconds), MD can confirm if the interactions predicted by docking are maintained, providing a more dynamic and realistic picture of the binding event. nih.gov

Electronic Effects of Chloro and Nitro Substituents on Benzoxazole Core

The electronic properties of the benzoxazole core are profoundly modified by the presence of the 7-chloro and 5-nitro substituents. Both groups are strongly electron-withdrawing, which significantly impacts the molecule's reactivity and potential for intermolecular interactions.

Detailed Research Findings: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net It deactivates aromatic rings towards electrophilic substitution through both a strong resonance (-R) effect and an inductive (-I) effect. nih.gov The chloro group also withdraws electron density through its inductive effect (-I), although it can donate electron density weakly via resonance (+R) due to its lone pairs. However, for halogens, the inductive effect typically dominates.

The combined effect of these two substituents makes the benzoxazole ring system electron-deficient. This electronic "tuning" is a key strategy in drug design. nih.gov For example, the presence of nitro and halogen groups in synthetic compounds has been shown to improve biological activity against various pathogens. nih.gov The electron-deficient nature of the ring in this compound makes it a potential target for nucleophilic aromatic substitution reactions and influences its ability to engage in π-π stacking and hydrogen bonding within biological targets.

Interactive Data Table: Summary of Electronic Effects

SubstituentPositionInductive Effect (-I)Resonance Effect (-R/+R)Overall Effect on Ring
Nitro (NO₂) group 5StrongStrong (-R)Strong deactivation, electron-withdrawing.
Chloro (Cl) atom 7StrongWeak (+R)Deactivation, electron-withdrawing.

Biological Activity and Mechanistic Insights of 7 Chloro 5 Nitrobenzo D Oxazole and Its Derivatives

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The benzoxazole (B165842) scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netevitachem.com Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the fused ring system.

Research into the SAR of various benzoxazole analogues has revealed several key trends. For instance, the introduction of electron-withdrawing groups can enhance antibacterial activity. researchgate.net The position of these substituents is also critical. In one study on benzoxazole derivatives, a chloro group at the 4th position of a phenyl substituent resulted in notable antibacterial activity, which was further enhanced by the presence of a methoxy (B1213986) group at the same position, indicating that electronic properties significantly modulate efficacy. researchgate.net Similarly, the substitution of a thiophene (B33073) ring onto the benzoxazole core was found to increase activity against E. coli. researchgate.net

In the context of 7-Chloro-5-nitrobenzo[d]oxazole, the molecule possesses two key substituents on the benzoxazole core: a chloro group at position 7 and a nitro group at position 5. Both are electron-withdrawing groups, which, based on general SAR principles for this class, may contribute to its biological activity. researchgate.net Studies on other heterocyclic systems, such as 4-azabenzoxazoles, have also demonstrated that substitutions at various positions on the core structure directly influence biological function, in that case as histamine (B1213489) H3 antagonists. nih.gov The specific placement of the chloro and nitro groups at positions 7 and 5 is therefore expected to define the unique biological profile of this compound.

The following table summarizes SAR findings for various benzoxazole derivatives, illustrating the impact of different substituents on their biological activities.

Benzoxazole Derivative Class Substituent & Position Observed Biological Effect Reference
Phenyl-substituted BenzoxazolesChloro group at 4-position of phenyl ringNotable antibacterial activity researchgate.net
Phenyl-substituted BenzoxazolesMethoxy group at 4-position of phenyl ringExcellent antibacterial activity researchgate.net
Thiophene-substituted BenzoxazolesThiophene ringIncreased antibacterial activity against E. coli researchgate.net
4-AzabenzoxazolesSubstituted phenyl/pyridyl groups at 6-positionGood Histamine H3 antagonist activity nih.gov

These findings underscore the importance of substituent identity and position in defining the biological action of benzoxazole-based compounds.

Bioreduction Pathways and Reactive Intermediate Formation

A critical aspect of the mechanism of action for many nitroaromatic compounds is their bioreduction within target cells or organisms. The nitro group itself is often a prodrug feature, requiring metabolic activation to exert a biological effect. This is a well-established mechanism for compounds like the 5-nitroimidazole, metronidazole, and the 4-nitroimidazole, PA-824, which are active against anaerobic bacteria and Mycobacterium tuberculosis. nih.gov

For this compound, the presence of the 5-nitro group strongly suggests that its biological activity is linked to reductive activation pathways. The nitro group is essential for the activity of related nitroimidazole compounds. nih.gov This process typically involves a stepwise reduction of the nitro group (NO₂) to generate a series of highly reactive intermediates.

The proposed bioreduction pathway proceeds as follows:

One-electron reduction: The nitro group undergoes a single-electron reduction to form a nitro radical anion (NO₂⁻). This step is often catalyzed by nitroreductase enzymes present in target organisms.

Formation of Nitroso Intermediate: The nitro radical anion can be further reduced to a nitroso (N=O) derivative.

Formation of Hydroxylamine (B1172632) Intermediate: Subsequent reduction yields a hydroxylamine (NHOH) species.

Final Reduction to Amine: The final step is the reduction of the hydroxylamine to the corresponding amine (NH₂) derivative.

The reactive intermediates, particularly the nitroso and hydroxylamine species, are highly electrophilic and can form covalent adducts with critical biological macromolecules such as DNA, proteins, and lipids. This interaction can lead to cellular damage, inhibition of essential metabolic pathways, and ultimately, cell death.

In the case of antitubercular nitroimidazoles, the aerobic activity appears to be correlated with the compound's efficiency as a substrate for a specific deazaflavin-dependent nitroreductase (Ddn), highlighting the central role of enzymatic reduction. nih.gov While the specific enzymes responsible for the bioreduction of this compound have not been fully elucidated, it is plausible that it follows a similar activation pathway, making the formation of these reactive intermediates a key mechanistic step in its biological activity. The lipophilicity and electronic properties conferred by the benzoxazole core and the 7-chloro substituent likely influence cellular uptake and interaction with the activating enzymes.

Applications and Emerging Roles of 7 Chloro 5 Nitrobenzo D Oxazole in Advanced Materials and Chemical Synthesis

Utilization as a Precursor Molecule in Organic Synthesis

The reactivity of 7-Chloro-5-nitrobenzo[d]oxazole makes it a valuable precursor molecule in organic synthesis. The chlorine atom at the 7-position and the nitro group at the 5-position provide two distinct reaction sites that can be selectively functionalized. The electron-withdrawing nature of the nitro group activates the aromatic ring, making the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, at the 7-position.

Furthermore, the nitro group itself can be readily reduced to an amino group. This transformation opens up another avenue for derivatization, such as through diazotization followed by substitution, or amide and sulfonamide formation. The ability to perform these transformations selectively allows for the step-wise construction of more complex molecules with tailored properties.

The synthesis of this compound itself can be achieved through several established methods, primarily involving the nitration of a corresponding chlorobenzoxazole or the chlorination of a nitrobenzoxazole derivative. researchgate.net

Role in the Development of Functional Materials

The benzoxazole (B165842) core is a well-known fluorophore, and its derivatives are widely investigated for their application in functional materials. The electronic properties of these materials can be finely tuned by the introduction of various substituents onto the benzoxazole ring system. The presence of both an electron-withdrawing nitro group and a halogen in this compound suggests its potential utility in creating materials with specific electronic and photophysical characteristics.

Organic Semiconductors

Benzoxazole derivatives are being explored as components of organic semiconductors due to their charge transport capabilities. The development of n-type organic semiconductors, which transport electrons, is a crucial area of research for the fabrication of efficient organic electronic devices. The introduction of electron-withdrawing groups, such as the nitro group present in this compound, is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, a key requirement for efficient electron injection and transport.

While direct studies on this compound as an organic semiconductor are not yet prevalent, the known properties of similar nitro-aromatic compounds suggest that it could serve as a valuable building block for larger, more complex n-type materials. The chloro-substituent also offers a convenient handle for further chemical modification to enhance intermolecular interactions and charge mobility in the solid state.

Light-Emitting Diodes

The fluorescent nature of the benzoxazole scaffold makes it a promising candidate for use in organic light-emitting diodes (OLEDs). The emission color and efficiency of benzoxazole-based emitters can be modulated by altering the electronic nature of the substituents. The strong electron-withdrawing character of the nitro group in this compound would be expected to significantly influence the photoluminescent properties of any derived materials.

By strategically incorporating this unit into larger conjugated systems, it may be possible to create novel emitters with specific emission wavelengths. The chloro-substituent provides a synthetic route to attach the benzoxazole unit to other molecular fragments, such as hole-transporting or electron-transporting moieties, to construct multifunctional molecules for improved OLED device performance.

Building Block for Complex Molecule Synthesis

The dual reactivity of this compound positions it as a versatile building block for the synthesis of more complex molecules. The sequential and selective reactions at the chloro and nitro positions allow for the controlled assembly of intricate molecular architectures.

For instance, the chlorine atom can be displaced by a nucleophile in an SNAr reaction, followed by the reduction of the nitro group to an amine. This newly formed amino group can then participate in a variety of coupling reactions, such as Suzuki, Buchwald-Hartwig, or amide bond formations, to further extend the molecular framework. This step-wise approach provides a high degree of control over the final structure of the target molecule.

This synthetic versatility makes this compound an attractive starting material for the preparation of a wide range of complex heterocyclic compounds with potential applications in medicinal chemistry, materials science, and catalysis.

Future Research Directions and Unexplored Potential of 7 Chloro 5 Nitrobenzo D Oxazole

Elucidation of Undetermined Mechanisms of Action

The precise molecular mechanisms by which 7-Chloro-5-nitrobenzo[d]oxazole exerts its biological effects are not yet fully characterized. Preliminary insights suggest that its activity may stem from interactions with biological macromolecules. bohrium.com Future research should prioritize the definitive identification of its cellular targets and pathways.

Key areas for exploration include:

Target Deconvolution: A critical step is to identify the specific enzymes, receptors, or nucleic acid sequences with which the compound interacts. The bioreduction of the nitro group can form reactive intermediates capable of interacting with DNA or proteins, while the chlorine atom might enhance binding affinity and specificity to certain enzymes. bohrium.com Studies on related benzoxazole (B165842) derivatives have shown inhibition of enzymes like DNA gyrase, topoisomerases, and poly (ADP-ribose) polymerase-2 (PARP-2), suggesting these as potential starting points for investigation. nih.govresearchgate.netnih.gov

Pathway Analysis: Research should investigate the compound's impact on major cellular signaling pathways. For instance, derivatives of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine have been found to regulate the oncoprotein E7 cellular pathway relevant to human papillomavirus (HPV). tandfonline.com A thorough investigation is needed to determine if this compound affects similar or different oncogenic or inflammatory pathways.

Role of Substituents: The specific roles of the chloro and nitro groups in target binding and mechanism need to be systematically explored. Comparative studies with analogs lacking one or both of these groups would clarify their contribution to the molecule's activity profile.

Table 1: Potential Biological Targets for Investigation

Target Class Specific Example Rationale for Investigation
Topoisomerases Topoisomerase I & II Inhibition of these enzymes is a known anticancer mechanism, and other benzoxazole derivatives show this activity. nih.govmdpi.com
DNA Gyrase E. coli DNA Gyrase A validated target for antibacterial agents; molecular docking studies of related compounds suggest potential binding. nih.govbohrium.comeurekaselect.com
Kinases Tyrosine Kinases The benzoxazole scaffold is present in kinase inhibitors like mubritinib.
Cyclooxygenase COX-2 Benzoxazole structures are found in anti-inflammatory agents, and docking studies support COX-2 as a potential target. bohrium.com
G-Protein Coupled Receptors Adenosine (B11128) Receptors Nitrobenzofurazan derivatives have been developed as fluorescent probes for human A3 adenosine receptors, suggesting the scaffold can be adapted for GPCRs. nih.gov
Poly (ADP-ribose) Polymerase PARP-2 Benzoxazole derivatives have been investigated as PARP-2 inhibitors for breast cancer. researchgate.net

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Advancements in synthetic chemistry offer the potential to refine the production of this compound and to generate a library of novel derivatives with enhanced or new functionalities.

Future research should focus on:

Synthesis Optimization: Current synthetic routes, such as the nitration of chlorobenzo[d]oxazole or chlorination of nitrobenzo[d]oxazole, could be optimized for yield, cost-effectiveness, and environmental impact. evitachem.com Exploring alternative methods, like the N-deprotonation–O-SNAr cyclization reported for other benzoxazoles, may provide more efficient pathways. chemistryjournal.net The use of microwave-assisted synthesis, which has been successfully applied to other benzoxazole derivatives, could significantly reduce reaction times. tandfonline.com

Green Chemistry Approaches: Developing synthetic methods that utilize less hazardous solvents and reagents and improve atom economy is a crucial direction for sustainable chemical manufacturing. nih.gov

Systematic Derivatization: A systematic structure-activity relationship (SAR) study is essential. chemistryjournal.net This involves creating a series of analogs by modifying the substituents on the benzoxazole core. For example, replacing the chloro group with other halogens or the nitro group with other electron-withdrawing groups could modulate the compound's electronic properties and biological activity.

Functional Probes: Building on the well-established use of the related 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) as a fluorescent labeling agent, this compound could be developed as a reagent for creating novel probes for analytical and diagnostic purposes. arkat-usa.org

Advanced Material Science Applications and Optimization

The benzoxazole scaffold, particularly when functionalized with nitro groups, exhibits interesting photophysical properties that are ripe for exploration in material science. nih.gov The inherent fluorescence of many benzoxazole derivatives positions them as valuable components for advanced materials. mdpi.com

Unexplored avenues include:

Fluorescent Chemosensors: The nitrobenzoxadiazole (NBD) framework is a well-known fluorophore used in sensors. nih.gov Future work could focus on developing this compound derivatives as selective chemosensors for detecting specific metal ions, anions, or biologically important small molecules through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). mdpi.com Benzoxazole-based sensors have already been developed for detecting Zn²⁺ and Cd²⁺. mdpi.com

Bioimaging Probes: The fluorescent properties of NBD-containing molecules have been harnessed for bioimaging. nih.govrsc.org Research could be directed toward creating derivatives of this compound that act as probes for specific cellular environments (e.g., monitoring pH) or for imaging in living cells and organisms. researchgate.net

Electro-Optical Materials: 2-Phenylbenzoxazole fragments are utilized in the development of electro-optical materials, suggesting that the core structure of this compound could be adapted for similar applications. mdpi.com

Optimized Photophysics: A significant opportunity lies in creating analogs with improved photophysical properties. For instance, the selenium-based analog, nitrobenzoselenadiazole (NBSD), has been shown to possess superior characteristics for in vivo applications compared to NBD. nih.gov Synthesizing and evaluating a seleno-analog of this compound could yield probes with better performance for imaging and sensing.

Deeper Computational Analysis and Predictive Modeling

Computational chemistry provides powerful tools to guide and accelerate research, minimizing the need for extensive trial-and-error synthesis and screening. chemistryjournal.net For this compound, in silico methods can provide deep insights into its potential.

Future computational studies should include:

Predictive Biological Screening: Employing molecular docking and virtual screening against large libraries of biological targets (e.g., kinases, proteases, GPCRs) could identify novel, high-probability targets for the compound, guiding future experimental work. nih.goveurekaselect.com

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can establish mathematical relationships between structural features of benzoxazole derivatives and their biological activities. bohrium.com This allows for the predictive design of new analogs with enhanced potency or selectivity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages to assess the drug-likeness of potential derivatives and prioritize compounds with favorable pharmacokinetic profiles. nih.govbohrium.com

Photophysical Property Modeling: Using methods like time-dependent density functional theory (TD-DFT), researchers can predict the absorption and emission spectra of new derivatives. nih.gov This would be invaluable for the rational design of fluorescent probes and materials with specific desired optical properties.

Table 2: Computational Modeling Approaches for Future Research

Modeling Technique Application Area Research Goal
Molecular Docking Drug Discovery Predict binding modes and affinities to specific biological targets (e.g., enzymes, receptors). bohrium.com
QSAR Medicinal Chemistry Correlate chemical structure with biological activity to guide the design of more potent analogs. bohrium.com
ADMET Prediction Pharmacology Evaluate drug-like properties (pharmacokinetics and toxicity) of new derivatives early in development. nih.gov
TD-DFT Material Science Predict absorption and fluorescence properties to design novel chemosensors and imaging agents. nih.gov
Virtual Screening Target Identification Screen large databases of proteins to identify new potential biological targets for the compound. tandfonline.com

Investigation of Broader Biological Activities and Targets

The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide array of pharmacological effects. researchgate.netmdpi.com This suggests that the biological potential of this compound may extend far beyond its currently investigated activities.

Table 3: Exploratory Research Areas for Biological Activity

Biological Activity Rationale and Potential Application
Antimicrobial Benzoxazole derivatives show activity against various bacterial and fungal strains. nih.govresearchgate.net
Anticancer The scaffold is present in numerous compounds with antiproliferative activity against various cancer cell lines. mdpi.com
Anti-inflammatory Related structures are known COX inhibitors and show anti-inflammatory effects. bohrium.comtandfonline.com
Antiviral Antiviral properties have been reported for the benzoxazole class of compounds. mdpi.com
Antidiabetic The antidiabetic drug aleglitazar (B1664505) contains an oxazole (B20620) ring, suggesting potential in metabolic diseases.
Neuroprotective Screening against targets relevant to neurodegenerative diseases could uncover new therapeutic potential.

A broad-based screening campaign is warranted to uncover novel therapeutic uses. This would involve testing the compound against diverse panels of:

Pathogens: Evaluating its efficacy against a wide range of bacteria (including drug-resistant strains), fungi, parasites, and viruses.

Cancer Cell Lines: A comprehensive screening against the NCI-60 human tumor cell line panel or similar large panels could reveal selective anticancer activity.

Enzyme and Receptor Panels: Testing against large, commercially available panels of kinases, proteases, and GPCRs could rapidly identify unexpected targets and new therapeutic indications.

By systematically pursuing these future research directions, the scientific community can fully explore and harness the untapped potential of this compound, potentially leading to the development of new therapeutics, advanced materials, and valuable research tools.

Q & A

Basic Synthesis Methodology

Q: What are the most reliable synthetic routes for 7-Chloro-5-nitrobenzo[d]oxazole, and how are reaction conditions optimized? A: A solvent-free method using 2-fluoro-5-nitroaniline and benzoyl chloride derivatives with potassium carbonate at 130°C achieves high yields via nucleophilic acyl substitution and intramolecular cyclization . Reaction optimization can employ Design of Experiments (DOE) principles to evaluate variables like temperature, solvent (e.g., DMF in cyclization steps), and catalyst loading, ensuring reproducibility and scalability .

Basic Structural Characterization

Q: Which analytical techniques are critical for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for structural validation. For example, IR identifies nitro (NO₂) and chloro (C-Cl) functional groups, while NMR resolves aromatic proton environments .

Advanced Reaction Optimization

Q: How can researchers systematically improve the yield and selectivity of this compound synthesis? A: Statistical tools like Response Surface Methodology (RSM) and factorial designs help identify optimal conditions. For instance, solvent choice (e.g., benzene vs. dichloromethane) and reaction time (1–12 hours) significantly influence product distribution in analogous oxazole syntheses . Microwave-assisted methods further enhance reaction efficiency by reducing time and side products .

Biological Activity Evaluation

Q: What methodologies are used to assess the antimicrobial potential of this compound? A: Standard in vitro assays include broth microdilution against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Structure-Activity Relationship (SAR) studies correlate substituent effects (e.g., nitro vs. chloro groups) with efficacy, as seen in oxazole derivatives showing moderate antibacterial activity .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported bioactivity data for oxazole derivatives? A: Variability may arise from differences in assay protocols (e.g., inoculum size, incubation time) or structural modifications. For example, replacing a methyl group with trifluoromethyl (-CF₃) in analogous compounds alters binding affinity. Cross-validation using standardized assays and computational docking (e.g., AutoDock Vina) reconciles experimental and theoretical results .

Advanced Molecular Docking Studies

Q: How can molecular docking predict the interaction of this compound with biological targets? A: Docking software (e.g., Schrödinger Suite) models ligand-protein interactions, such as binding to Aquaporin-4 (AQP4). Substituent modifications (e.g., ester-to-acid conversion) improve binding scores, validated by in vitro inhibition assays .

Spectroscopic Analysis of Electronic Effects

Q: What advanced spectroscopic techniques elucidate electronic properties of this compound? A: Rotational spectroscopy with hyperfine splitting analysis (e.g., quadrupole coupling constants) reveals electron distribution in the oxazole ring. Stark effects further probe dipole moments, applicable to nitro-substituted derivatives .

Green Chemistry Applications

Q: How can green chemistry principles be applied to synthesize this compound? A: Solvent-free conditions, catalyst recycling (e.g., K₂CO₃), and microwave irradiation align with the 12 Principles of Green Chemistry. For example, solvent-free cyclization reduces waste and energy consumption .

Solvent Effects on Reaction Kinetics

Q: How do solvent choices influence the synthesis of this compound? A: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while non-polar solvents (e.g., benzene) improve selectivity. Solvent polarity directly affects reaction rates and byproduct formation .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents like nitro and chloro groups impact the bioactivity of this compound? A: Nitro groups enhance electron-withdrawing effects, increasing electrophilicity and antimicrobial potency. Chloro substituents improve lipophilicity, facilitating membrane penetration. SAR studies on oxazole derivatives show that trifluoromethyl groups (-CF₃) further optimize binding to targets like AQP4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.